molecular formula C9H5F5N2O2 B284187 N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide

N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide

Cat. No.: B284187
M. Wt: 268.14 g/mol
InChI Key: QYKRBQCPIQXGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide, also known as DFTBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFTBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 302.2 g/mol. In

Mechanism of Action

N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide reacts with the amino group of amino acids and peptides through an amide formation mechanism. The reaction is highly specific and does not react with other functional groups present in the sample. The resulting derivative is stable and can be analyzed using GC-MS.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The use of N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide as a derivatizing agent for the analysis of amino acids and peptides has several advantages. It is a highly specific and sensitive method that can detect low levels of amino acids and peptides in biological samples. The method is also relatively simple and can be performed using standard laboratory equipment.
However, there are also some limitations to the use of this compound. The method is not suitable for the analysis of amino acids and peptides that do not have an amino group. It is also not suitable for the analysis of proteins, as the derivatization reaction is not specific to individual amino acids.

Future Directions

There are several future directions for the use of N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide in scientific research. One potential application is in the analysis of amino acids and peptides in complex biological samples, such as tissues and organs. Another potential application is in the analysis of amino acids and peptides in environmental samples, such as soil and water. Additionally, the use of this compound may be extended to the analysis of other compounds, such as carbohydrates and lipids.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its ability to act as a derivatizing agent for the analysis of amino acids and peptides. The synthesis method is relatively simple, and the compound is non-toxic and widely available. The method has several advantages, including high specificity and sensitivity, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the analysis of amino acids and peptides in complex biological and environmental samples.

Synthesis Methods

The synthesis of N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide involves the reaction of 2,4-difluoroaniline with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through an amide formation mechanism, resulting in the formation of this compound. The purity of this compound can be increased through recrystallization from a suitable solvent.

Scientific Research Applications

N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide has been widely used in scientific research due to its ability to act as a derivatizing agent for the analysis of amino acids and peptides. This compound reacts with the amino group of amino acids and peptides, forming a stable derivative that can be analyzed using gas chromatography-mass spectrometry (GC-MS). This method has been used for the analysis of amino acids and peptides in various biological samples, including blood, urine, and cerebrospinal fluid.

Properties

Molecular Formula

C9H5F5N2O2

Molecular Weight

268.14 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H5F5N2O2/c10-4-1-2-6(5(11)3-4)15-8(18)16-7(17)9(12,13)14/h1-3H,(H2,15,16,17,18)

InChI Key

QYKRBQCPIQXGSE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)NC(=O)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NC(=O)C(F)(F)F

Origin of Product

United States

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